molecular formula C28H32N8O6 B1666614 Adenosine amine congener CAS No. 96760-69-9

Adenosine amine congener

Cat. No.: B1666614
CAS No.: 96760-69-9
M. Wt: 576.6 g/mol
InChI Key: JFRJCQJVFMHZOO-QZHHGCDDSA-N
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Description

Adenosine amine congener is a synthetic compound known for its selective agonistic activity on the A1 adenosine receptor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in neuroprotection and otoprotection. This compound has been shown to ameliorate noise- and cisplatin-induced cochlear injury, making it a promising candidate for treating hearing loss and other neurological conditions .

Mechanism of Action

Target of Action

Adenosine amine congener (ADAC) is a selective agonist for the A1 adenosine receptor . This receptor is one of the four G protein-coupled receptors for adenosine and is widely distributed in the body . It plays a modulatory role due to its effects in many organs and tissues .

Mode of Action

ADAC, as an A1 adenosine receptor agonist, interacts with its targets by binding to the A1 adenosine receptors . This interaction leads to a decrease in conduction time in the atrioventricular node of the heart . The conduction time is decreased by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action .

Biochemical Pathways

The A1 adenosine receptor, when activated by ADAC, modulates numerous normal and pathological processes through signaling pathways downstream from its coupled Gi protein . These effects include bradycardia, inhibition of neurotransmitter release, inhibition of lipolysis in adipocytes, inhibition of renal excretion, and induction of smooth muscle contraction .

Pharmacokinetics

ADAC is detected in cochlear perilymph within two minutes following intravenous administration and remains in perilymph above its minimal effective concentration for at least two hours . Pharmacokinetic studies have demonstrated a short (5 minutes) half-life of ADAC in plasma after intravenous administration without detection of degradation products .

Result of Action

ADAC has been shown to ameliorate noise- and cisplatin-induced cochlear injury . It has been demonstrated that ADAC mitigates noise-induced hearing loss in a dose- and time-dependent manner . ADAC also has neuroprotective effects .

Action Environment

The pharmacokinetic pattern of ADAC is significantly altered by exposure to noise, suggesting transient changes in the permeability of the blood-labyrinth barrier and/or cochlear blood flow . This indicates that environmental factors such as noise can influence the action, efficacy, and stability of ADAC .

Biochemical Analysis

Biochemical Properties

ADAC interacts with the A1 adenosine receptor, a G protein-coupled receptor, which is widely distributed in the body . This interaction triggers various biochemical reactions. For instance, ADAC has been shown to ameliorate noise- and cisplatin-induced cochlear injury, indicating its role in biochemical reactions related to cellular protection .

Cellular Effects

ADAC has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the case of noise-induced cochlear injury, ADAC has been shown to have a dose-dependent rescue effect, improving hearing thresholds in rats .

Molecular Mechanism

ADAC exerts its effects at the molecular level primarily through its interaction with the A1 adenosine receptor . This interaction can lead to various outcomes, including the inhibition or activation of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of ADAC change over time in laboratory settings. Studies have shown that ADAC is most effective in the first 24 hours after noise exposure at doses greater than 50 μg/kg, providing significant protection . Furthermore, ADAC has a short half-life of 5 minutes in plasma after intravenous administration, indicating its rapid metabolism .

Dosage Effects in Animal Models

The effects of ADAC vary with different dosages in animal models. For instance, in a study on noise-induced cochlear injury in rats, ADAC was administered at doses ranging from 25 to 300 μg/kg. The study found that ADAC was most effective at doses greater than 50 μg/kg .

Metabolic Pathways

ADAC is involved in the adenosine metabolic pathway. Adenosine is formed due to intracellular ATP breakdown into ADP . ADAC, being an adenosine receptor agonist, plays a role in this metabolic pathway.

Transport and Distribution

The transport and distribution of ADAC within cells and tissues are likely facilitated by specific transporters or binding proteins, similar to other adenosine receptor agonists

Subcellular Localization

The subcellular localization of ADAC is likely to be influenced by its interaction with the A1 adenosine receptor, which is a membrane-bound receptor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine amine congener typically involves the modification of adenosine through a series of chemical reactions. One common method includes the alkylation of adenosine with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the reaction. The product is then purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards required for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: Adenosine amine congener undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its receptor binding affinity.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable leaving group and a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

Adenosine amine congener has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study adenosine receptor interactions and signaling pathways.

    Biology: Investigated for its role in cellular processes such as apoptosis, oxidative stress, and neurotransmitter release.

    Medicine: Explored for its neuroprotective and otoprotective properties, particularly in conditions like hearing loss and neurodegenerative diseases.

    Industry: Potential applications in the development of therapeutic agents targeting adenosine receptors.

Comparison with Similar Compounds

Adenosine amine congener is unique in its high selectivity for A1 adenosine receptors compared to other adenosine receptor agonists. Similar compounds include:

    N6-Cyclopentyladenosine (CPA): Another selective A1 receptor agonist but with different pharmacokinetic properties.

    N6-Cyclohexyladenosine (CHA): Known for its potent A1 receptor activity but less selective than this compound.

    2-Chloroadenosine: A non-selective adenosine receptor agonist with broader biological effects.

This compound’s specificity and efficacy make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N8O6/c29-9-10-30-21(38)11-16-1-5-18(6-2-16)34-22(39)12-17-3-7-19(8-4-17)35-26-23-27(32-14-31-26)36(15-33-23)28-25(41)24(40)20(13-37)42-28/h1-8,14-15,20,24-25,28,37,40-41H,9-13,29H2,(H,30,38)(H,34,39)(H,31,32,35)/t20-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJCQJVFMHZOO-QZHHGCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CC(=O)NCCN)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914331
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96760-69-9
Record name Adenosine amine congener
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096760699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[2-(4-{2-[(2-Aminoethyl)imino]-2-hydroxyethyl}anilino)-2-oxoethyl]phenyl}-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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